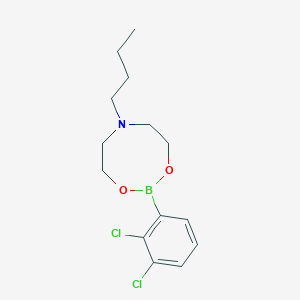
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound. This compound is characterized by the presence of a dioxazaborocane ring, which includes boron, oxygen, and nitrogen atoms. The compound’s structure is further modified by the presence of a butyl group and a dichlorophenyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane typically involves the following steps:
Formation of the Dioxazaborocane Ring: The dioxazaborocane ring can be synthesized by reacting a suitable boronic acid or boronic ester with a diol and an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron atom.
Introduction of the Butyl Group: The butyl group can be introduced through a nucleophilic substitution reaction, where a butyl halide reacts with the dioxazaborocane intermediate.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be attached via a coupling reaction, such as a Suzuki coupling, where a dichlorophenyl boronic acid reacts with the dioxazaborocane intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of boronic acids, diols, amines, butyl halides, and dichlorophenyl boronic acids.
Reaction Optimization: Scaling up the synthetic routes to ensure high yield and purity, while optimizing reaction conditions such as temperature, pressure, and catalyst concentration.
Purification and Isolation: Using techniques like crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:
Oxidation: The boron atom in the dioxazaborocane ring can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to modify the functional groups attached to the dioxazaborocane ring.
Substitution: The butyl and dichlorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation Products: Boronic acids, borates, and other boron-containing compounds.
Reduction Products: Modified dioxazaborocane derivatives with altered functional groups.
Substitution Products: New compounds with different alkyl or aryl groups attached to the dioxazaborocane ring.
科学研究应用
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing heterocycles and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials, such as boron-containing polymers and composites.
作用机制
The mechanism of action of 6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane involves its interaction with molecular targets and pathways, including:
Boron Interaction: The boron atom can form stable complexes with various biomolecules, affecting their function and activity.
Oxidative Stress: The compound may induce oxidative stress in cells, leading to cell death or inhibition of cell proliferation.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.
相似化合物的比较
Similar Compounds
Butyl 2-(2,3-dichlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate: Another boron-containing compound with similar structural features.
2-(2,3-Dichlorophenyl)-1,3,2-dioxaborinane: A related compound with a different boron-containing ring structure.
Uniqueness
6-Butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane is unique due to its specific dioxazaborocane ring structure, which imparts distinct chemical properties and reactivity. The presence of both butyl and dichlorophenyl groups further enhances its versatility in various chemical reactions and applications.
属性
IUPAC Name |
6-butyl-2-(2,3-dichlorophenyl)-1,3,6,2-dioxazaborocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BCl2NO2/c1-2-3-7-18-8-10-19-15(20-11-9-18)12-5-4-6-13(16)14(12)17/h4-6H,2-3,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLQIUZMSDFBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate](/img/structure/B6319096.png)

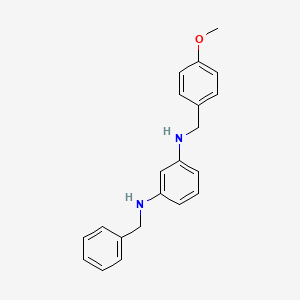
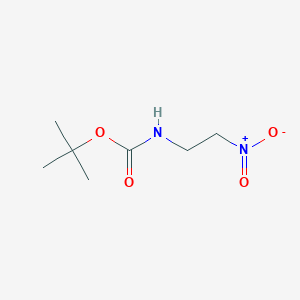
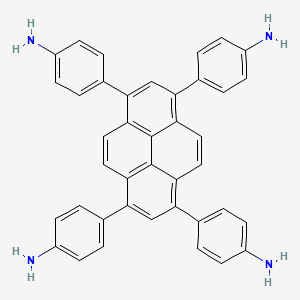
![13-hydroxy-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6319136.png)

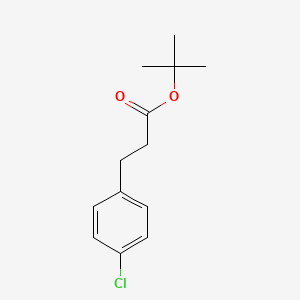
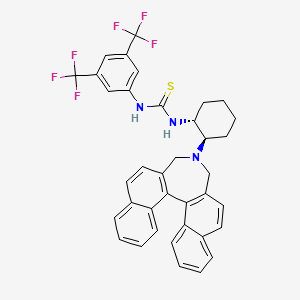
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)
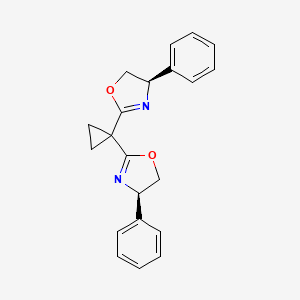
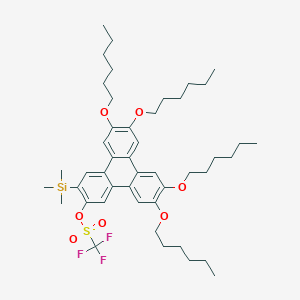
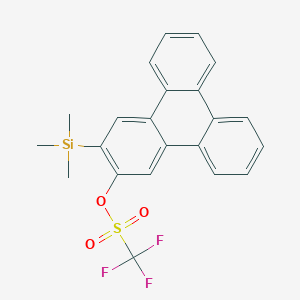
![tert-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)
